molecular formula C6H3F2NO2 B1313753 2,3-Difluoroisonicotinic acid CAS No. 851386-31-7

2,3-Difluoroisonicotinic acid

Cat. No. B1313753
M. Wt: 159.09 g/mol
InChI Key: FFGHMEKFPCGYEG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,3-Difluoroisonicotinic acid is represented by the formula C6H3F2NO2 . Its average mass is 159.090 Da, and its monoisotopic mass is 159.013184 Da .


Physical And Chemical Properties Analysis

2,3-Difluoroisonicotinic acid appears as a white to orange to green powder or crystal . It has a melting point of 220 °C (dec.) . The compound is air and heat sensitive, and it is recommended to be stored at 2 - 8 °C .

Scientific Research Applications

Polyfluoroheterocyclic Compounds Synthesis

2,3-Difluoroisonicotinic acid can be part of a broader group of polyfluoroheterocyclic compounds. Research has explored reactions of tetrafluoroisonicotinic acid, a related compound, for creating substituted amides and hydrazines. These derivatives have potential applications in various chemical processes, including the formation of cyclic compounds like oxadiazoles and thiadiazoles (R. Chambers, C. A. Heaton, & W. Musgrave, 1968).

Perfluorinated Sulfonic-Acid Ionomers

The chemistry of perfluorinated compounds, including those related to 2,3-difluoroisonicotinic acid, is critical in the development of perfluorinated sulfonic-acid (PFSA) ionomers. These ionomers play a significant role in advanced technologies, bridging the gap between electrochemistry and polymer physics. They are crucial in developing innovative characterization techniques and computational models (A. Kusoglu & A. Weber, 2017).

Proton-Exchange Membrane Fuel Cells

In the field of energy, perfluorosulfonic acid membranes, related to the chemistry of 2,3-difluoroisonicotinic acid, have been utilized as proton transport mediums in proton-exchange membrane fuel cells. This application demonstrates the significance of fluorinated compounds in developing energy-efficient technologies (G. Eisman, 1990).

Purification of Hydrofluoric Acid

2,3-Difluoroisonicotinic acid and its derivatives might be involved in processes like the purification of hydrofluoric acid, where ion exchange resins play a crucial role. This purification is essential for maintaining the quality of chemicals used in sectors like the semiconductor industry (I. Fernández-Olmo, J. L. Fernández, & Á. Irabien, 2007).

Sonochemical Degradation of Perfluorinated Compounds

Investigations into the sonochemical degradation of perfluorinated compounds, like PFOS, are essential for understanding the environmental impact and degradation pathways of related chemicals, including 2,3-difluoroisonicotinic acid. Such studies are vital for developing effective treatment methods for water contaminated with these substances (Lucia Rodriguez-Freire et al., 2015).

Safety And Hazards

In combustion, 2,3-Difluoroisonicotinic acid emits toxic fumes of carbon dioxide, carbon monoxide, nitrogen oxides (NOx), and hydrogen fluoride (HF) . It is recommended to handle the compound with care due to its air and heat sensitivity .

properties

IUPAC Name

2,3-difluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGHMEKFPCGYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459724
Record name 2,3-difluoroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoroisonicotinic acid

CAS RN

851386-31-7
Record name 2,3-difluoroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIFLUOROPYRIDINE-4-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HS Sutherland, AST Tong, PJ Choi, A Blaser… - Bioorganic & Medicinal …, 2019 - Elsevier
Bedaquiline is a new drug of the diarylquinoline class that has proven to be clinically effective against drug-resistant tuberculosis, but has a cardiac liability (prolongation of the QT …
Number of citations: 79 www.sciencedirect.com

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